propyl 2-[(9H-xanthen-9-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
PROPYL 2-(9H-XANTHENE-9-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of xanthone derivatives. Xanthones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-(9H-XANTHENE-9-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the reaction of 2-nitrobenzaldehydes with phenols under acidic conditions to form the xanthone scaffold . The cycloheptathiophene moiety can be introduced through a series of cyclization reactions involving thiophene derivatives and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction times and yields for xanthone derivatives . Additionally, the use of eco-friendly reagents and solvents can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-(9H-XANTHENE-9-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form xanthone derivatives with different functional groups.
Reduction: Reduction reactions can modify the thiophene moiety, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the xanthene core can yield xanthone derivatives with different substituents, while substitution reactions can introduce functional groups that enhance the compound’s biological activity .
Scientific Research Applications
PROPYL 2-(9H-XANTHENE-9-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of PROPYL 2-(9H-XANTHENE-9-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The xanthene core can modulate the activity of enzymes by binding to their active sites, while the thiophene moiety can interact with receptor proteins, influencing signal transduction pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and modulate the Nrf2 pathway, which is involved in cellular response to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Xanthone Derivatives: Compounds like α-mangostin and γ-mangostin share the xanthene core and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylate have similar electronic properties and are used in organic electronics.
Uniqueness
PROPYL 2-(9H-XANTHENE-9-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a xanthene core and a cycloheptathiophene moiety. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse bioactivities, making it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C27H27NO4S |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
propyl 2-(9H-xanthene-9-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H27NO4S/c1-2-16-31-27(30)24-19-12-4-3-5-15-22(19)33-26(24)28-25(29)23-17-10-6-8-13-20(17)32-21-14-9-7-11-18(21)23/h6-11,13-14,23H,2-5,12,15-16H2,1H3,(H,28,29) |
InChI Key |
ZMWROJVWPQTMGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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